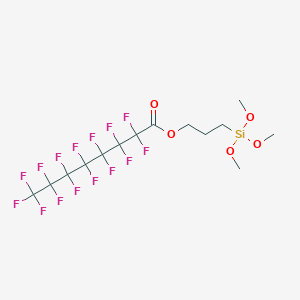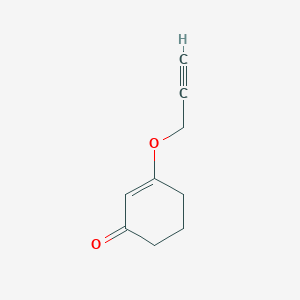
2-Cyclohexen-1-one, 3-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-(2-propynyloxy)- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a propynyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- may involve the catalytic oxidation of cyclohexene followed by the introduction of the propynyloxy group. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-(2-propynyloxy)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the propynyloxy group.
3-Ethoxy-2-cyclohexen-1-one: Similar structure with an ethoxy group instead of propynyloxy.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of propynyloxy.
Uniqueness
2-Cyclohexen-1-one, 3-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This substituent allows for specific interactions and reactions that are not possible with simpler cyclohexenones.
Properties
CAS No. |
90536-09-7 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-prop-2-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-2-6-11-9-5-3-4-8(10)7-9/h1,7H,3-6H2 |
InChI Key |
AFFRQAKAWIYTRI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



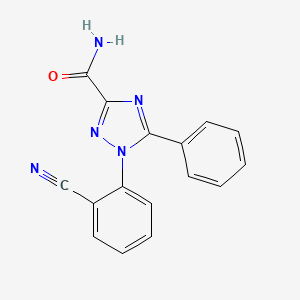
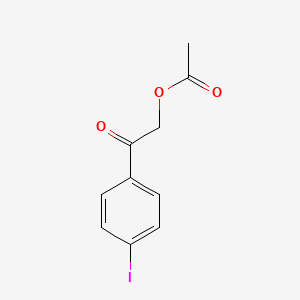
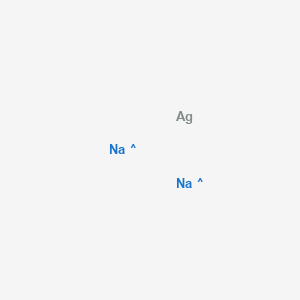

![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
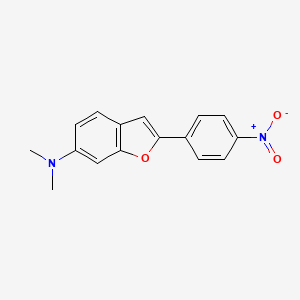
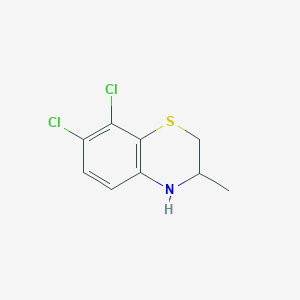
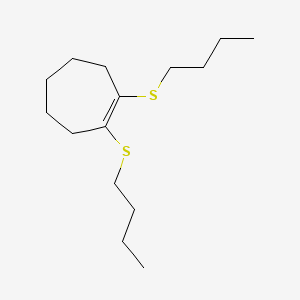
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
![3-[2-(Benzyloxy)phenoxy]propan-1-OL](/img/structure/B14348104.png)
